molecular formula C9H8F2N2O2 B1476454 6-(3,3-Difluoroazetidin-1-yl)nicotinic acid CAS No. 2090957-68-7

6-(3,3-Difluoroazetidin-1-yl)nicotinic acid

Cat. No. B1476454
CAS RN: 2090957-68-7
M. Wt: 214.17 g/mol
InChI Key: CTDJQTYBRFQXEI-UHFFFAOYSA-N
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Description

6-(3,3-Difluoroazetidin-1-yl)nicotinic acid, also known as 6-DFNA, is a synthetic compound that has been used in scientific research since the early 2000s. It is a derivative of nicotinic acid, and it has been studied for its potential applications in drug discovery and development. 6-DFNA has been studied for its potential to act as an agonist at the nicotinic acetylcholine receptor (nAChR). This receptor is involved in a wide range of physiological and biochemical processes, and 6-DFNA has been studied for its potential to modulate these processes.

Scientific Research Applications

Antihyperlipidemic Activity and NPC1L1 Inhibition
Nicotinic acid derivatives have been synthesized and evaluated for their antihyperlipidemic activities, with some compounds showing potential to decrease serum cholesterol and triglycerides levels. These effects are similar to those observed with niacin, suggesting that these derivatives may also block the NPC1L1 active site, akin to ezetimibe, indicating their potential in treating hyperlipidemia (Shoman et al., 2020).

Receptor-Mediated Anti-Lipolytic Effects
Research has identified specific receptors, such as PUMA-G and HM74, that mediate the anti-lipolytic effects of nicotinic acid. These receptors are expressed in adipose tissue and are implicated in inhibiting lipolysis, thus lowering free fatty acid levels in plasma. This mechanism is central to the lipid-lowering effects of nicotinic acid and could be relevant to its derivatives, offering insights into their potential therapeutic applications (Tunaru et al., 2003).

Vasorelaxation and Antioxidation Properties
Thionicotinic acid derivatives have been studied for their vasorelaxant and antioxidative activities. These compounds demonstrate dose-dependent vasorelaxation and significant antioxidative properties, suggesting a potential role in cardiovascular protection and therapy. Such findings could point to the broader applicability of nicotinic acid derivatives in managing vascular health and oxidative stress (Prachayasittikul et al., 2010).

G Protein-Coupled Receptor Activation
Nicotinic acid acts through G protein-coupled receptors (GPR109A), mediating its pharmacological effects. This receptor activation leads to antiatherosclerotic effects, including the inhibition of disease progression in atherosclerosis-prone mice, independent of lipid-lowering actions. The activation of GPR109A promotes cholesterol efflux and exhibits anti-inflammatory effects, suggesting a multifaceted role of nicotinic acid and possibly its derivatives in disease management (Lukasova et al., 2011).

Mechanism of Action

properties

IUPAC Name

6-(3,3-difluoroazetidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2O2/c10-9(11)4-13(5-9)7-2-1-6(3-12-7)8(14)15/h1-3H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDJQTYBRFQXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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